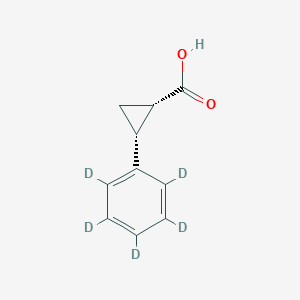

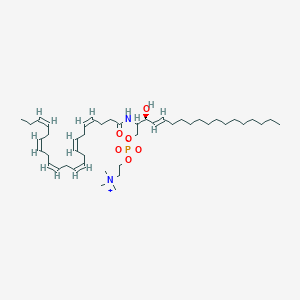

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5

Vue d'ensemble

Description

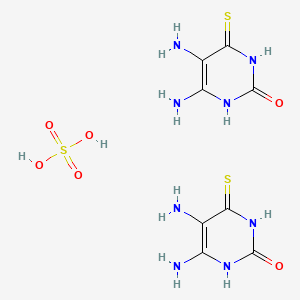

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of pyranones, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis of Abscisic Acid

A study by Cornforth, Hawes, & Mallaby (1992) detailed a stereospecific synthesis of (±)-abscisic acid. This involved the use of various pyranone derivatives, including 6-chloro-4-methylpyran-2-one, in a series of reactions leading to the formation of abscisic acid, a significant plant hormone. This research demonstrates the potential utility of pyranone derivatives in synthetic organic chemistry, particularly in the synthesis of biologically active compounds.

Endotoxin Antagonism

Mullarkey et al. (2003) in their study "Inhibition of Endotoxin Response by E5564, a Novel Toll-Like Receptor 4-Directed Endotoxin Antagonist" found that E5564, a synthetic lipodisaccharide, effectively inhibited the toxic effects of endotoxin. This compound, structurally related to pyranone derivatives, showed significant potential in treating diseases caused by endotoxin (Mullarkey et al., 2003).

Electrophilic and Nucleophilic Properties

Zhang, Tomizawa, & Casida (2004) explored the use of alpha-nitro ketone as an electrophile and nucleophile in synthesizing various compounds. Their research highlighted the potential for using pyranone derivatives in creating novel compounds with specific properties, particularly in the field of receptor probes for Drosophila nicotinic acetylcholine interactions (Zhang, Tomizawa, & Casida, 2004).

Kinetic Isotope Effect Study

Indurugalla & Bennet (2001) conducted a kinetic isotope effect study on the hydrolysis reactions of methyl xylopyranosides, highlighting the importance of pyranone derivatives in understanding the mechanisms of chemical reactions, particularly in carbohydrate chemistry (Indurugalla & Bennet, 2001).

Liquid Crystalline Phase of Carbohydrates

Dahlhoff, Riehl, & Zugenmaier (1993) examined the mesogenic 4-O-alkyl-D-glucopyranoses and their liquid crystalline properties, which are relevant in the development of new materials with specific optical properties (Dahlhoff, Riehl, & Zugenmaier, 1993).

Isotope Effects in Drug Metabolism

Jarman et al. (1995) studied the isotope effects on the alpha-hydroxylation of tamoxifen, demonstrating the role of pyranone derivatives in drug metabolism and the potential for reducing drug genotoxicity (Jarman et al., 1995).

Solvatochromism in Fluorescence

Collings et al. (2005) investigated donor-acceptor phenylene ethynylene systems containing the 6-methylpyran-2-one group. Their findings on solvatochromism in fluorescence have implications for developing new materials with specific optical properties (Collings et al., 2005).

Antimicrobial Activity of Organosilicon Complexes

Devi, Devi, & Kumar (2016) explored the antimicrobial activity of organosilicon complexes with Schiff bases derived from dehydroacetic acid, highlighting the potential of pyranone derivatives in medicinal chemistry, particularly as antimicrobial agents (Devi, Devi, & Kumar, 2016).

Propriétés

IUPAC Name |

6-[(1E,3E)-4-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-2-methylbuta-1,3-dienyl]-4-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-14(11-17-12-15(2)13-19(21)22-17)8-9-18-16(3)7-6-10-20(18,4)5/h8-9,11-13H,6-7,10H2,1-5H3/b9-8+,14-11+/i3D3,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDONGASDKGNTSU-MBMQZAJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C2=CC(=CC(=O)O2)C)/C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-6-alpha-Ionylidene-4-methylpyran-2-one-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

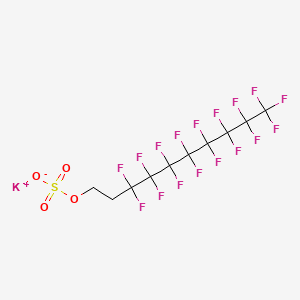

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)

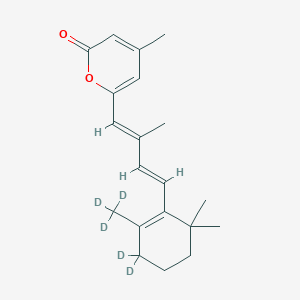

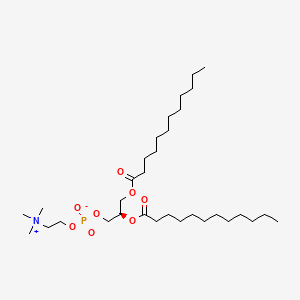

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)